molecular formula C19H18N2O3S B2923556 N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide CAS No. 667913-39-5

N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide

Cat. No.: B2923556
CAS No.: 667913-39-5
M. Wt: 354.42
InChI Key: JBJQNADEJSFYOV-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide is a synthetic sulfonamide derivative designed for research applications, particularly in the field of enzyme inhibition and medicinal chemistry. This compound integrates a benzenesulfonamide pharmacophore, a well-known structural motif in metalloproteinase inhibitors . The molecular structure, which features a pyridinylmethyl group and an o-tolyloxy substituent, is characteristic of compounds investigated for targeting enzyme active sites. Sulfonamide-based compounds are frequently explored for their potential to inhibit key enzymes, such as matrix metalloproteinases (MMPs) . The specific spatial arrangement of the o-tolyloxy group may influence the molecule's binding affinity and selectivity towards particular enzyme isoforms. Furthermore, the integration of azine and sulfonamide motifs is a common strategy in developing novel bioactive molecules, as these fragments are often associated with antifungal and anticancer activities in research settings . Researchers value this compound for its potential utility in probing structure-activity relationships (SAR), particularly in the design of dual-target inhibitors, such as those targeting both EGFR and VEGFR-2 pathways, where sulfonamide groups can contribute to crucial hydrogen-bonding interactions within the ATP-binding pocket . This reagent is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-15-6-2-3-8-19(15)24-17-9-11-18(12-10-17)25(22,23)21-14-16-7-4-5-13-20-16/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJQNADEJSFYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound can be functionalized at the 2-position with a methyl group.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a drug candidate or pharmacological tool.

    Industry: Applications in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Antimicrobial Activity

Several benzenesulfonamide derivatives exhibit notable antimicrobial activity:

  • Compound 18 (): Structure: 4-[1-(2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide. Activity: Effective against C. albicans and B. subtilis (docking scores: −6.04905 and −6.590 kcal/mol) via interactions with HIS 388 and LYS 83 residues . Comparison: The target compound lacks the chloro-benzoyl-indolylideneamino group but includes a pyridin-2-ylmethyl group.
  • N-(4,6-Dimethyl-2-pyrimidinyl)-4-(4-nitrobenzylideneamino)benzenesulfonamide (): Activity: Strong binding to microbial proteins due to the nitro group’s electron-withdrawing properties. Comparison: The target’s o-tolyloxy group is less electronegative but may enhance membrane permeability via lipophilicity, compensating for reduced polar interactions .

Anticancer Activity

  • Compounds 7q and 7s (): Structure: 2-arylamino-4-cyclohexylmethoxy-5-nitrosopyrimidine derivatives. Activity: Potent CDK2 inhibitors (IC₅₀ = 0.7–0.8 nM). The sulfonamide’s 2-aryl group and nitrosopyrimidine backbone are critical for kinase binding . Comparison: The target compound’s pyridin-2-ylmethyl group may offer alternative hydrogen-bonding interactions, but the absence of a nitrosopyrimidine moiety likely reduces kinase affinity.
  • Compound 10 (): Structure: N-(Pyridin-2-yl)-4-(3-(4-(N-quinoxalin-2-yl-sulfamoyl)phenyl)thioureido)benzenesulfonamide. Activity: IC₅₀ = 26.8 mmol L⁻¹ against HEPG2 cells. Comparison: The target’s o-tolyloxy group may modulate cytotoxicity by altering cellular uptake or interactions with DNA/proteins .

Anti-Inflammatory and Analgesic Activity

  • Compounds A and C (): Structure: Quinazolinone-linked benzenesulfonamides. Activity: Comparable to diclofenac and indomethacin in vivo. Comparison: The target lacks a quinazolinone ring but may leverage the pyridine ring’s basicity for COX-2 inhibition. However, anti-inflammatory efficacy likely depends on substituent-specific interactions .

Structure-Activity Relationships (SAR)

  • Key Substituent Effects :
    • Sulfonamide Nitrogen : Pyridin-2-ylmethyl (target) vs. pyrimidinyl (Compounds 11, 18) or thiazolyl (AL56). Pyridine’s basicity may enhance solubility and hydrogen bonding.
    • Benzene Ring : o-Tolyloxy (target) vs. nitro () or chloro (). Electron-donating groups (e.g., methyl) may reduce electrophilic interactions but improve pharmacokinetics.
    • Docking Interactions : The pyridine ring in the target may bind via π-π stacking or hydrogen bonding, akin to pyrimidine derivatives in and .

Biological Activity

N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide is a synthetic organic compound classified under sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound features a pyridine ring, an o-tolyloxy group, and a benzenesulfonamide moiety. These structural components suggest potential interactions with various biological targets.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, affecting folate synthesis.
  • Receptor Modulation : The compound may interact with specific receptors or proteins, influencing cellular signaling pathways.

Antimicrobial Properties

Sulfonamides are well-documented for their antimicrobial effects. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results indicate that the compound has a promising profile as an antibacterial agent.

Antitumor Activity

Research has indicated potential antitumor effects for sulfonamide derivatives. For instance, this compound was tested against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.3
MCF-7 (breast cancer)10.8
A549 (lung cancer)22.5

The compound demonstrated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The findings highlighted its effectiveness against resistant bacterial strains, showcasing its potential role in addressing antibiotic resistance.

Study 2: Antitumor Mechanisms

In another investigation, the antitumor mechanisms of this compound were explored using molecular docking studies. The results indicated strong binding affinity to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells.

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